

Technical Guide: Physicochemical Properties of 1-(Pyridin-2-ylmethyl)-1,4-diazepane

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Compound of Interest

Compound Name: 1-(Pyridin-2-ylmethyl)-1,4-diazepane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-(Pyridin-2-ylmethyl)-1,4-diazepane**. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document presents a combination of known structural information and predicted values for key parameters, alongside detailed, standardized experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound in drug discovery and development.

Core Physicochemical Data

The following table summarizes the available and predicted physicochemical data for **1-(Pyridin-2-ylmethyl)-1,4-diazepane** and its isomers. The provision of data for the 3- and 4-pyridinylmethyl isomers offers a comparative context for estimating the properties of the target compound.

| Property | 1-(Pyridin-2-ylmethyl)-1,4-diazepane | 1-(Pyridin-3-ylmethyl)-1,4-diazepane (Isomer) | 1-(Pyridin-4-yl)-1,4-diazepane (Isomer) | Data Type |
|-------------------|--|--|--|------------|
| Molecular Formula | C ₁₁ H ₁₇ N ₃ [1] | C ₁₁ H ₁₇ N ₃ [2] [3] | C ₁₀ H ₁₅ N ₃ [4] | Structural |
| Molecular Weight | 191.28 g/mol [1] | 191.27 g/mol [2] [3] | 177.25 g/mol [4] | Structural |
| pKa | No Experimental Data Available | 10.51 ± 0.20 [3] | No Data Available | Predicted |
| LogP | No Experimental Data Available | 0.8769 [2] | 0.7 | Predicted |
| Solubility | No Experimental Data Available | No Data Available | No Data Available | - |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of key physicochemical properties of **1-(Pyridin-2-ylmethyl)-1,4-diazepane**.

Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the ultraviolet absorption spectrum of a compound containing a chromophore near an ionizable center will change as a function of pH.[\[5\]](#)[\[6\]](#)

Materials:

- **1-(Pyridin-2-ylmethyl)-1,4-diazepane**
- DMSO (Dimethyl sulfoxide)
- A series of aqueous buffer solutions with known pH values ranging from acidic to basic (e.g., pH 2 to 12)
- 96-well UV-transparent microplates

- UV-Vis spectrophotometer with plate reading capabilities
- Calibrated pH meter

Procedure:

- Stock Solution Preparation: Prepare a stock solution of **1-(Pyridin-2-ylmethyl)-1,4-diazepane** in DMSO at a concentration of 10 mM.
- Sample Preparation: In a 96-well microplate, add a fixed volume of the stock solution to each well containing a series of buffer solutions of varying pH. The final concentration of DMSO should be kept low (e.g., <1% v/v) to minimize its effect on the pKa value.
- Blank Preparation: Prepare blank wells containing only the buffer solutions without the compound to serve as a reference.
- Spectral Acquisition: Measure the UV-Vis spectra for each well over a relevant wavelength range (e.g., 230-500 nm).
- Data Analysis:
 - Subtract the absorbance of the blank from the sample absorbance at each pH.
 - Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH.
 - The pKa is the pH at which the compound is 50% ionized, which corresponds to the inflection point of the resulting sigmoidal curve.[\[7\]](#)

Determination of LogP by the Shake-Flask Method

The shake-flask method is the traditional and a widely recognized "gold standard" for determining the partition coefficient (LogP) of a compound between two immiscible phases, typically n-octanol and water.[\[8\]](#)[\[9\]](#)

Materials:

- **1-(Pyridin-2-ylmethyl)-1,4-diazepane**

- n-Octanol (pre-saturated with water)
- Water or a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) (pre-saturated with n-octanol)
- Separatory funnels or vials
- Mechanical shaker
- Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

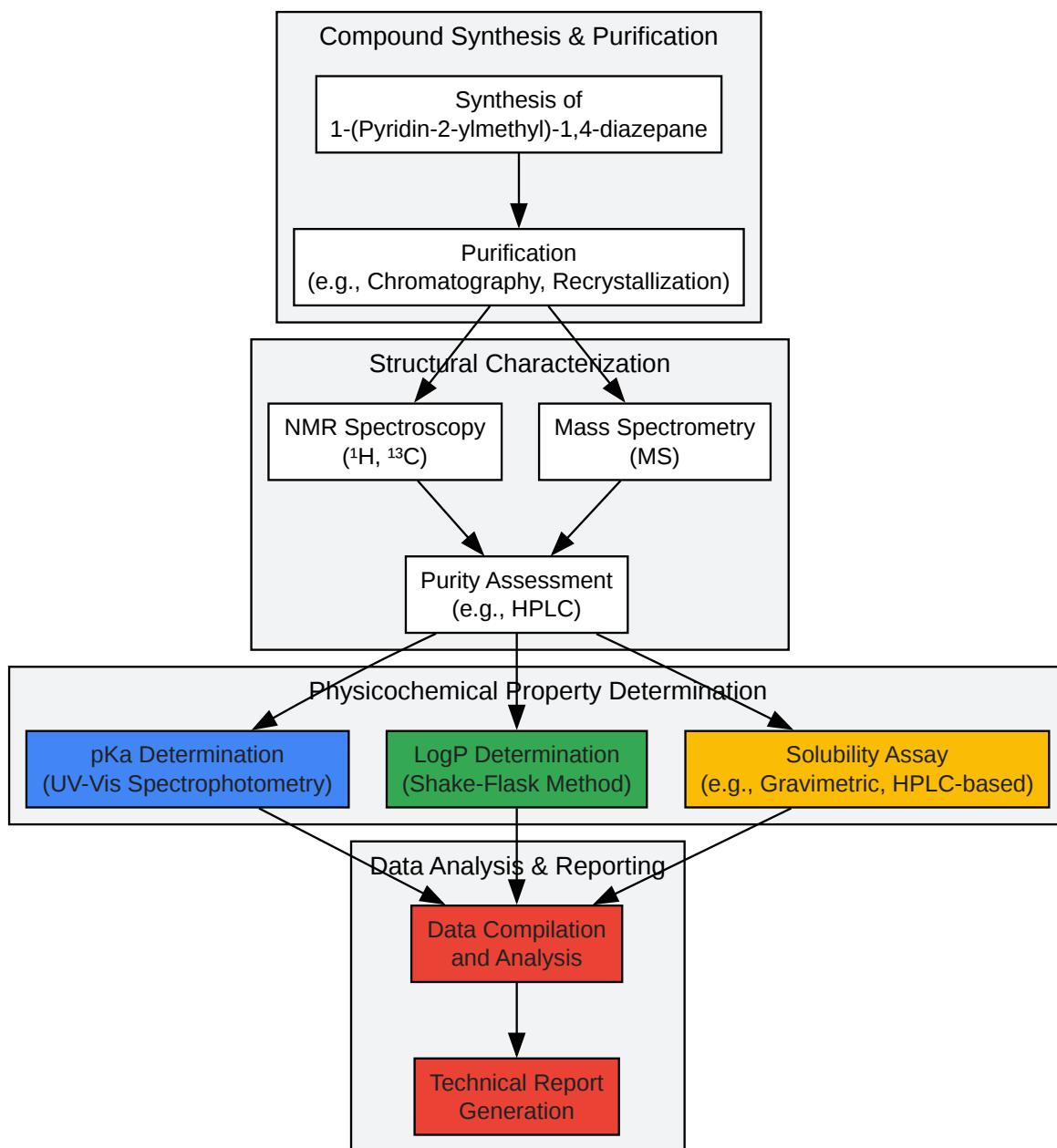
Procedure:

- Phase Saturation: Vigorously mix n-octanol and the aqueous phase for a sufficient time to ensure mutual saturation, then allow the phases to separate.
- Sample Preparation: Prepare a dilute solution of **1-(Pyridin-2-ylmethyl)-1,4-diazepane** in either the n-octanol or aqueous phase.
- Partitioning:
 - Add known volumes of the pre-saturated n-octanol and aqueous phases to a separatory funnel.
 - Add a known amount of the compound stock solution.
 - Seal the funnel and shake it for a predetermined period (e.g., 1-2 hours) to allow for the compound to reach equilibrium between the two phases.
 - Let the funnel stand undisturbed until the two phases have completely separated.
- Phase Separation and Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical method.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[\[10\]](#)

$$\text{LogP} = \log_{10} ([\text{Compound}]_{\text{n-octanol}} / [\text{Compound}]_{\text{aqueous}})$$

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the characterization of the physicochemical properties of a novel compound like **1-(Pyridin-2-ylmethyl)-1,4-diazepane**.

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Caption: Workflow for Physicochemical Characterization.

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